molecular formula C12H17N B1273452 2-(4-Methylbenzyl)pyrrolidine CAS No. 383127-62-6

2-(4-Methylbenzyl)pyrrolidine

Cat. No. B1273452
M. Wt: 175.27 g/mol
InChI Key: GEWCVCGRSMUACB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various methods, including the reaction of oxygenated benzyl carbanions with chlorinated N-sulfinylimines, as seen in the preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine . Additionally, the synthesis of polyimides derived from pyridine-containing monomers involves a two-stage process, including ring-opening polycondensation and thermal or chemical imidization . These methods could potentially be adapted for the synthesis of "2-(4-Methylbenzyl)pyrrolidine" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with potential for photochromic behavior as seen in 2-(2',4'-dinitrobenzyl)pyridine, which undergoes a reversible tautomeric reaction upon irradiation . The crystal structure of related compounds, such as 1,1′-(4-Methylbenzylidene)bis(5-oxopyrrolidine-2-carboxylic acid), reveals interactions like π-π stacking and the orientation of carboxylic acid groups in relation to the aromatic and pyrrolidine rings . These structural insights could inform the analysis of "2-(4-Methylbenzyl)pyrrolidine" by considering similar intramolecular and intermolecular interactions.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For instance, the reaction of 2-((α-R-benzylidene)amino)pyridines with rhodium complexes leads to the formation of different rhodium(I) and rhodium(II) complexes, indicating the reactivity of the pyridine moiety in coordination chemistry . Similarly, the synthesis of β-(o-hydroxybenzyl)pyridines involves a three-component condensation reaction, which could be relevant when considering the reactivity of the benzyl and pyrrolidine components of "2-(4-Methylbenzyl)pyrrolidine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely. For example, polyimides containing pyridine moieties exhibit good solubility in aprotic solvents, high thermal stability, and outstanding mechanical properties . The liquid organic hydrogen carrier 2-(N-methylbenzyl)pyridine demonstrates reversible hydrogen storage capacity, indicating the potential for energy-related applications . These properties suggest that "2-(4-Methylbenzyl)pyrrolidine" may also possess unique physical and chemical characteristics suitable for various applications.

Scientific Research Applications

Pyrrolidine derivatives have been found to exhibit a wide range of important activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These compounds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .

  • Pharmacology

    • Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents .
    • They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
    • Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
    • Others have diverse enzyme inhibitory effects .
  • Drug Discovery

    • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Organic Chemistry

    • Pyrrolidine derivatives are very useful preformed rings for the synthesis of new bioactive compounds .
    • They continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
  • Asymmetric 1,3-Dipolar Cycloaddition

    • A copper(I)/ClickFerrophos complex catalyzed the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron deficient alkenes to give exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines in good yields with high diastereo- and enantioselectivities .
  • Antimicrobial Activity

    • Some pyrrolidine derivatives are known to have antimicrobial activities . For example, compound 49c, which contains a 2,4-dichlorophenyl group, was found to be approximately 12 times more active than the reference cycloserine and 36 times more active than the reference pyrimethamine against Mycobacterium tuberculosis H37Rv .
  • Carbonic Anhydrase Inhibition

    • Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . Both isoenzymes are involved in several diseases .

Future Directions

The pyrrolidine ring, a key feature of “2-(4-Methylbenzyl)pyrrolidine”, is of great interest in drug discovery. This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Recent advancements in the exploration of pyrrolidine derivatives emphasize their significance as fundamental components of the skeletal structure .

properties

IUPAC Name

2-[(4-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4-7,12-13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWCVCGRSMUACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285819
Record name 2-[(4-Methylphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)methyl]pyrrolidine

CAS RN

383127-62-6
Record name 2-[(4-Methylphenyl)methyl]pyrrolidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methylphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-methylphenyl)methyl]pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Gräbe, B Zwafelink, S Doye - 2009 - Wiley Online Library
A one‐pot procedure for the synthesis of N‐substituted 2‐(arylmethyl)pyrrolidines from 1‐aryl‐2‐cyclopropylalkynes and primary amines is presented. The procedure proceeded first …
S Lebrun, A Couture, E Deniau, P Grandclaudon - Tetrahedron: Asymmetry, 2003 - Elsevier
An efficient methodology for the enantioselective synthesis of 5-arylmethylpyrrolidin-2-ones and 2-arylmethylpyrrolidines has been devised. The key step is the stereoselective …
Number of citations: 22 www.sciencedirect.com
N Kaur, Y Verma, P Grewal, P Bhardwaj… - Synthetic …, 2019 - Taylor & Francis
The metal catalyzed synthesis of heterocycles is becoming an important and highly rewarding protocol in organic synthesis. Traditional approaches require expensive or highly …
Number of citations: 22 www.tandfonline.com
I Ilisz, Z Gecse, Z Pataj, F Fülöp, G Tóth… - … of Chromatography A, 2014 - Elsevier
Two chiral stationary phases containing a quinine- or a quinidine-based zwitterionic ion-exchanger as chiral selector were applied for the enantioseparation of 27 unusual cyclic …
Number of citations: 40 www.sciencedirect.com
BR Rosen, JE Ney, JP Wolfe - The Journal of organic chemistry, 2010 - ACS Publications
The development of conditions that allow use of inexpensive aryl chlorides as electrophiles in Pd-catalyzed alkene carboamination and carboetherification reactions is described. A …
Number of citations: 49 pubs.acs.org
B Rosen - 2011 - deepblue.lib.umich.edu
Typically, aryl bromides have been employed as the electrophiles in Pd-catalyzed carboamination reactions. In order to expand the scope and utility of this chemistry, we felt it would be …
Number of citations: 0 deepblue.lib.umich.edu
AR Massah, AJ Ross, RFW Jackson - The Journal of Organic …, 2010 - ACS Publications
Addition of (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate to activated zinc, aryl halides, and a catalyst derived from Pd 2 (dba) 3 (2.5 mol %) and SPhos (5 mol %) in DMF …
Number of citations: 15 pubs.acs.org
PA Sibbald - 2009 - search.proquest.com
Oxidative am nations of alkenes such as haloaminations and diaminations are of special importance in synthetic chemistry. These reactions allow for the transformation of the ubiquitous …
Number of citations: 22 search.proquest.com

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